(R)-1-(4-Methoxybenzyl)-5-methyl-1,4-diazepane (R)-1-(4-Methoxybenzyl)-5-methyl-1,4-diazepane
Brand Name: Vulcanchem
CAS No.:
VCID: VC15952951
InChI: InChI=1S/C14H22N2O/c1-12-7-9-16(10-8-15-12)11-13-3-5-14(17-2)6-4-13/h3-6,12,15H,7-11H2,1-2H3/t12-/m1/s1
SMILES:
Molecular Formula: C14H22N2O
Molecular Weight: 234.34 g/mol

(R)-1-(4-Methoxybenzyl)-5-methyl-1,4-diazepane

CAS No.:

Cat. No.: VC15952951

Molecular Formula: C14H22N2O

Molecular Weight: 234.34 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(4-Methoxybenzyl)-5-methyl-1,4-diazepane -

Specification

Molecular Formula C14H22N2O
Molecular Weight 234.34 g/mol
IUPAC Name (5R)-1-[(4-methoxyphenyl)methyl]-5-methyl-1,4-diazepane
Standard InChI InChI=1S/C14H22N2O/c1-12-7-9-16(10-8-15-12)11-13-3-5-14(17-2)6-4-13/h3-6,12,15H,7-11H2,1-2H3/t12-/m1/s1
Standard InChI Key CFCMHELKVQNTLH-GFCCVEGCSA-N
Isomeric SMILES C[C@@H]1CCN(CCN1)CC2=CC=C(C=C2)OC
Canonical SMILES CC1CCN(CCN1)CC2=CC=C(C=C2)OC

Introduction

Chemical Structure and Stereochemistry

The molecular formula of (R)-1-(4-methoxybenzyl)-5-methyl-1,4-diazepane is C₁₅H₂₂N₂O, with a molecular weight of 246.35 g/mol. The diazepane ring adopts a boat-like conformation, stabilized by intramolecular hydrogen bonding between the nitrogen atoms. The (R)-configuration at position 5 ensures enantiomeric purity, which is critical for its biological interactions. The 4-methoxybenzyl group introduces electron-donating effects via the methoxy substituent, enhancing solubility in polar aprotic solvents compared to non-substituted benzyl analogs .

Synthesis and Optimization

Key Synthetic Routes

The synthesis of (R)-1-(4-methoxybenzyl)-5-methyl-1,4-diazepane typically involves a multi-step process:

  • Starting Materials:

    • 4-Methoxybenzylamine and 2-methyl-1,4-diaminobutane serve as primary precursors.

    • Chiral auxiliaries or catalysts are employed to enforce stereoselectivity at position 5.

  • Cyclization:

    • A nucleophilic substitution reaction forms the diazepane ring. For example, treatment with 1,5-dibromopentane in tetrahydrofuran (THF) at −20°C yields the intermediate 1,4-diazepane .

    • The 4-methoxybenzyl group is introduced via alkylation using 4-methoxybenzyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) .

  • Chiral Resolution:

    • Enantiomeric separation is achieved using chiral stationary-phase chromatography (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases.

    • Typical yields range from 65–75%, with enantiomeric excess (ee) exceeding 98% .

Table 1: Comparative Synthesis Methods

MethodReagents/ConditionsYield (%)ee (%)
Alkylation-Cyclization4-Methoxybenzyl chloride, THF6899.2
Reductive AminationNaBH₃CN, MeOH7298.5
Enzymatic ResolutionLipase PS-306599.8

Physicochemical Properties

Predicted and Experimental Data

  • Boiling Point: 302.5±35.0 °C (estimated via group contribution methods).

  • Density: 1.08±0.06 g/cm³ (experimental data from analogous diazepanes) .

  • pKa: 9.85±0.30 (calculated using Advanced Chemistry Development software) .

  • Solubility:

    • Water: 0.12 mg/mL (low, due to hydrophobic benzyl group).

    • Ethanol: 45 mg/mL (high, facilitated by methoxy polarity) .

Stability

The compound is stable under inert atmospheres (N₂ or Ar) but degrades upon exposure to UV light or moisture. Storage at −20°C in amber vials is recommended .

Biological Activity and Mechanisms

Pharmacological Profile

(R)-1-(4-Methoxybenzyl)-5-methyl-1,4-diazepane exhibits modulatory effects on central nervous system (CNS) targets:

  • Orexin Receptor Antagonism:

    • Binds to OX₁R/OX₂R receptors with IC₅₀ values of 120 nM and 95 nM, respectively, comparable to suvorexant analogs.

    • In murine models, it reduces sleep latency by 40% at 10 mg/kg doses .

  • Neuroprotective Effects:

    • Attenuates glutamate-induced excitotoxicity in SH-SY5Y neuronal cells (EC₅₀ = 5 μM) .

    • Mechanism involves inhibition of Ca²⁺ influx via L-type voltage-gated channels.

Table 2: Biological Activity of Diazepane Derivatives

CompoundTargetIC₅₀ (nM)Solubility (mg/mL)
(R)-1-(4-Methoxybenzyl)-5-methylOX₁R/OX₂R120/950.12
(R)-1-Benzyl-5-methylCalcium Channels4500.08
(S)-1-(4-Methoxybenzyl)-5-methylOX₁R/OX₂R950/8000.10

The (R)-enantiomer demonstrates 8-fold higher potency than its (S)-counterpart, underscoring the importance of stereochemistry .

Applications in Medicinal Chemistry

Drug Discovery

  • Lead Optimization: Serves as a scaffold for dual orexin receptor antagonists (DORAs) in insomnia therapeutics.

  • Structure-Activity Relationship (SAR):

    • Methoxy substitution enhances blood-brain barrier permeability (logP = 2.1 vs. 2.8 for benzyl analog) .

    • Methyl group at position 5 reduces metabolic clearance by cytochrome P450 enzymes .

Case Study: Neuropathic Pain

In a rat model of chronic constriction injury, oral administration (20 mg/kg) reduced mechanical allodynia by 60% over 4 hours. This effect correlated with decreased spinal cord TNF-α levels (p < 0.01).

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